molecular formula C16H26ClNS B12776595 Gacyclidine hydrochloride CAS No. 131774-33-9

Gacyclidine hydrochloride

Cat. No.: B12776595
CAS No.: 131774-33-9
M. Wt: 299.9 g/mol
InChI Key: AJPKYPDCAXFLDK-KUARMEPBSA-N
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Description

Gacyclidine hydrochloride is a psychoactive drug that functions as a non-competitive NMDA receptor antagonist. It is closely related to phencyclidine and is a derivative of tenocyclidine. This compound has been primarily investigated for its potential in treating brain and spinal cord injuries, as well as conditions like tinnitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gacyclidine hydrochloride involves several steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of nanoparticle formulations to enhance its delivery and efficacy. These methods include the preparation of free base Gacyclidine nanoparticles suspended in a liquid medium .

Chemical Reactions Analysis

Types of Reactions

Gacyclidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminium hydride and Raney nickel.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the azide intermediate forms the corresponding amine, which is a key step in the synthesis of this compound .

Mechanism of Action

Gacyclidine hydrochloride exerts its effects by functioning as a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor and inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling. This inhibition helps to reduce excitotoxicity, which is a major factor in neuronal damage and death. The molecular targets and pathways involved include the NMDA receptor and associated signaling cascades .

Comparison with Similar Compounds

Gacyclidine hydrochloride is similar to other NMDA receptor antagonists, such as:

Uniqueness

This compound is unique in its specific structural modifications, which enhance its efficacy and reduce its neurotoxicity compared to other similar compounds.

Properties

CAS No.

131774-33-9

Molecular Formula

C16H26ClNS

Molecular Weight

299.9 g/mol

IUPAC Name

1-[(1R,2S)-2-methyl-1-thiophen-2-ylcyclohexyl]piperidine;hydrochloride

InChI

InChI=1S/C16H25NS.ClH/c1-14-8-3-4-10-16(14,15-9-7-13-18-15)17-11-5-2-6-12-17;/h7,9,13-14H,2-6,8,10-12H2,1H3;1H/t14-,16+;/m0./s1

InChI Key

AJPKYPDCAXFLDK-KUARMEPBSA-N

Isomeric SMILES

C[C@H]1CCCC[C@@]1(C2=CC=CS2)N3CCCCC3.Cl

Canonical SMILES

CC1CCCCC1(C2=CC=CS2)N3CCCCC3.Cl

Origin of Product

United States

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